An In-depth Technical Guide to Tetraethyl Difluoromethylenebisphosphonate (CAS 78715-58-9)
An In-depth Technical Guide to Tetraethyl Difluoromethylenebisphosphonate (CAS 78715-58-9)
This guide provides a comprehensive technical overview of Tetraethyl Difluoromethylenebisphosphonate, a key intermediate in the synthesis of non-hydrolyzable pyrophosphate and adenosine triphosphate (ATP) analogs. It is intended for researchers, scientists, and drug development professionals engaged in enzymology, bone biology, and the development of therapeutic agents.
Introduction: The Significance of a Stable Pyrophosphate Mimic
Tetraethyl Difluoromethylenebisphosphonate is a synthetic organophosphorus compound that serves as a crucial precursor to difluoromethylenebisphosphonic acid. The core value of this molecule lies in the P-CF₂-P moiety, which is a close structural and electronic mimic of the natural pyrophosphate (P-O-P) linkage.[1] Unlike the native pyrophosphate bond, which is susceptible to enzymatic hydrolysis, the difluoromethylenebisphosphonate linkage is exceptionally stable.[2] This stability makes it an invaluable tool for researchers studying biological processes involving pyrophosphates and for the development of enzyme inhibitors.
This guide will delve into the synthesis, properties, and applications of Tetraethyl Difluoromethylenebisphosphonate, providing practical insights and methodologies for its use in a research setting.
Physicochemical Properties
| Property | Value (Estimated) | Source/Analogy |
| Molecular Formula | C₉H₂₀F₂O₆P₂ | [3] |
| Molecular Weight | 324.20 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | General observation for similar phosphonates |
| Boiling Point | ~332.4 °C at 760 mmHg | Analogy to similar compounds |
| Density | ~1.238 g/cm³ | Analogy to similar compounds |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | [3] |
| Refractive Index | ~1.419 | Analogy to tetraisopropyl difluoromethylenebisphosphonate[4] |
Synthesis of Tetraethyl Difluoromethylenebisphosphonate
The synthesis of Tetraethyl Difluoromethylenebisphosphonate can be achieved through several methods, with the fluorination of tetraethyl methylenebisphosphonate being a common and effective approach.[1][5]
Synthetic Pathway
The overall synthetic scheme involves the deprotonation of tetraethyl methylenebisphosphonate followed by electrophilic fluorination.
Caption: Synthesis of Tetraethyl Difluoromethylenebisphosphonate.
Detailed Experimental Protocol
This protocol is based on established methods for the fluorination of methylenebisphosphonates.[1][5]
Materials:
-
Tetraethyl methylenebisphosphonate
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N-Fluorobenzenesulfonimide (NFSI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF to a solution of tetraethyl methylenebisphosphonate (1.0 equivalent) in anhydrous THF at -78 °C.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the carbanion is indicated by the evolution of hydrogen gas.
-
Fluorination: Cool the reaction mixture back to -78 °C and add a solution of N-fluorobenzenesulfonimide (2.5 equivalents) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Tetraethyl Difluoromethylenebisphosphonate. A 71% yield has been reported for a similar reaction.[1]
Spectroscopic Characterization
While a comprehensive public database of spectra for Tetraethyl Difluoromethylenebisphosphonate is not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show a triplet for the methyl protons (CH₃) and a multiplet for the methylene protons (CH₂) of the ethyl groups. The coupling to the phosphorus atoms will likely result in complex splitting patterns.
-
¹³C NMR: The spectrum should show signals for the methyl and methylene carbons of the ethyl groups, as well as a characteristic triplet for the central CF₂ carbon due to coupling with the two fluorine atoms.
-
³¹P NMR: A single signal is expected, which may appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: A triplet is expected for the two equivalent fluorine atoms due to coupling with the two phosphorus atoms.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z 324.20, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong P=O stretching vibrations, C-O-P stretches, and C-F stretching bands.
Mechanism of Action of the Corresponding Bisphosphonic Acid
Tetraethyl Difluoromethylenebisphosphonate is a prodrug that requires hydrolysis of its ethyl esters to the active difluoromethylenebisphosphonic acid to exert its biological effects. As a non-nitrogen-containing bisphosphonate, its mechanism of action involves the intracellular formation of cytotoxic ATP analogs.[6][7]
Caption: Mechanism of action of non-nitrogenous bisphosphonates.
Once inside the cell, particularly in osteoclasts which actively resorb bone mineral where the bisphosphonate is adsorbed, the bisphosphonic acid is recognized by aminoacyl-tRNA synthetases.[8] These enzymes incorporate the bisphosphonate into the terminal phosphate position of ATP, forming a non-hydrolyzable ATP analog (AppCF₂p). This analog competes with endogenous ATP, leading to the inhibition of numerous ATP-dependent cellular processes and ultimately inducing apoptosis in osteoclasts.[6][7] This reduction in osteoclast number and activity leads to a decrease in bone resorption.[9]
Applications in Research and Drug Development
The primary application of Tetraethyl Difluoromethylenebisphosphonate is as a stable, protected precursor for the synthesis of difluoromethylenebisphosphonic acid and its derivatives, most notably non-hydrolyzable ATP analogs.[3][10]
Synthesis of Non-Hydrolyzable ATP Analogs
The synthesis of ATP analogs from Tetraethyl Difluoromethylenebisphosphonate involves two key steps: hydrolysis of the ethyl esters and subsequent coupling with a protected nucleoside monophosphate.
Step 1: Hydrolysis to Difluoromethylenebisphosphonic Acid
A common method for the hydrolysis of the ethyl esters involves the use of morpholine followed by ion-exchange chromatography.[1]
Protocol:
-
Reaction: Reflux a solution of Tetraethyl Difluoromethylenebisphosphonate in morpholine.
-
Isolation: After the reaction is complete (monitored by TLC or NMR), cool the mixture and precipitate the bismorpholinium salt.
-
Ion Exchange: Dissolve the salt in water and pass it through a Dowex ion-exchange resin (H⁺ form) to obtain the free acid.
-
Lyophilization: Lyophilize the aqueous solution to obtain the pure difluoromethylenebisphosphonic acid.
An alternative method for deprotection involves the use of thiophenol in a mixture of acetonitrile and triethylamine.[11]
Step 2: Coupling to a Nucleoside
The resulting bisphosphonic acid can be coupled to a protected nucleoside monophosphate using standard phosphonate coupling chemistry, often involving activation with a condensing agent like dicyclohexylcarbodiimide (DCC) or a more modern phosphitylating reagent.[5]
In Vitro Assays Using Non-Hydrolyzable ATP Analogs
The non-hydrolyzable ATP analogs synthesized from Tetraethyl Difluoromethylenebisphosphonate are invaluable tools for studying ATP-dependent enzymes such as kinases, ATPases, and helicases.
Example Application: Kinase Inhibition Assay
Objective: To determine the inhibitory potential of a compound against a specific kinase using a non-hydrolyzable ATP analog as a competitive inhibitor.
Materials:
-
Purified kinase
-
Kinase substrate (e.g., a specific peptide)
-
³²P-labeled ATP
-
Non-hydrolyzable ATP analog (AppCF₂p)
-
Test inhibitor compound
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Reaction Setup: Prepare a series of reaction tubes containing the kinase, its substrate, and the reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor to the tubes. Include a control with no inhibitor and a control with a known inhibitor.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ³²P-labeled ATP and a fixed concentration of the non-hydrolyzable ATP analog. The non-hydrolyzable analog will compete with the labeled ATP for binding to the kinase.
-
Incubation: Incubate the reactions at the optimal temperature for the kinase for a specific time.
-
Quenching and Spotting: Stop the reaction and spot an aliquot of each reaction mixture onto phosphocellulose paper.
-
Washing: Wash the papers extensively to remove unincorporated ³²P-ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Plot the kinase activity as a function of the inhibitor concentration to determine the IC₅₀ value.
The use of the non-hydrolyzable ATP analog in this assay helps to dissect the competitive nature of the inhibitor at the ATP-binding site.
Conclusion
Tetraethyl Difluoromethylenebisphosphonate is a versatile and essential reagent for researchers in various fields of biology and chemistry. Its ability to serve as a stable precursor to the pyrophosphate mimic, difluoromethylenebisphosphonic acid, enables the synthesis of powerful tools for studying enzyme mechanisms and for the development of novel therapeutic agents. The methodologies and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.
References
- Blackburn, G. M., England, D. A., & Kolkmann, F. (1981). Monofluoro- and difluoromethylenebisphosphonic acids: isopolar analogs of pyrophosphoric acid.
- van der Veken, P., et al. (2024).
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- Plotkin, L. I., et al. (2020).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001888).
- Sood, A., & Kumar, V. (2023).
- Wikipedia. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- Russell, R. G. G. (2011). Bisphosphonates: The first 40 years. Bone, 49(1), 2-19.
- van der Veken, P., et al. (2024). Synthesis of Unsymmetrical Difluoromethylene Bisphosphonates.
- Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. (2020). Molecules, 25(12), 2846.
- Doss, D. (n.d.).
- PubChem. (n.d.).
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- Forziati, A. F., Camin, D. L., & Rossini, F. D. (1950). Density, refractive index, boiling point, and vapor pressure of eight monoolefin (1-alkene), six pentadiene, and two cyclomonool. Journal of Research of the National Bureau of Standards, 45(5), 406-410.
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- ResearchGate. (n.d.). Fourier transform infrared (FTIR)
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